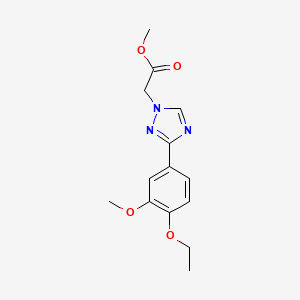
3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline is a complex organic compound that features a unique structure combining an indolizine ring, a thiazole ring, and an aniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne.
Thiazole Ring Formation: The thiazole ring is often formed via a condensation reaction between a thioamide and a haloketone.
Coupling Reaction: The final step involves coupling the indolizine and thiazole rings with an aniline derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The indolizine and thiazole rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. For example, the compound may bind to DNA or proteins, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)phenylamine
- 4-(Thiazol-2-yl)aniline
- 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline
Uniqueness
3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline is unique due to the combination of the indolizine and thiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
特性
分子式 |
C18H15N3S |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
3-[4-(2-methylindolizin-3-yl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C18H15N3S/c1-12-9-15-7-2-3-8-21(15)17(12)16-11-22-18(20-16)13-5-4-6-14(19)10-13/h2-11H,19H2,1H3 |
InChIキー |
SEBPNNXKWRTHAM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CC=CC2=C1)C3=CSC(=N3)C4=CC(=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11790315.png)

![3-(Piperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11790319.png)

![Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride](/img/structure/B11790335.png)





![2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11790378.png)

